molecular formula C17H15BrN2O2 B5228227 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

カタログ番号 B5228227
分子量: 359.2 g/mol
InChIキー: AIKOWBSMVDHRPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a benzodiazepine derivative that is widely used in scientific research due to its unique properties. This compound is synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

作用機序

The mechanism of action of 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one involves its binding to the benzodiazepine site of the GABA-A receptor. This binding enhances the affinity of the receptor for GABA, resulting in an increase in the opening of the chloride ion channel. This leads to an increase in inhibitory neurotransmission, resulting in sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one include sedation, anxiolysis, muscle relaxation, and anticonvulsant effects. These effects are due to the compound's enhancement of inhibitory neurotransmission through the GABA-A receptor. However, prolonged use of benzodiazepines can lead to tolerance, dependence, and withdrawal symptoms.

実験室実験の利点と制限

The advantages of using 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one in lab experiments include its potent and selective action on the GABA-A receptor, its ability to produce consistent and reproducible effects, and its well-established mechanism of action. However, the limitations of using this compound include the potential for tolerance, dependence, and withdrawal symptoms with prolonged use, as well as the potential for non-specific effects on other receptors and neurotransmitters.

将来の方向性

There are several future directions for research involving 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one. One area of research could focus on developing new benzodiazepine derivatives with improved selectivity and reduced side effects. Another area of research could focus on the development of new drugs that target the GABA-A receptor through alternative mechanisms. Additionally, research could focus on the potential use of benzodiazepines in the treatment of neurological and psychiatric disorders, such as epilepsy, anxiety, and insomnia.

合成法

There are several methods for synthesizing 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one. One of the most common methods involves the reaction of 7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with acetic anhydride in the presence of a catalyst such as pyridine. This reaction produces 4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one as a white crystalline solid.

科学的研究の応用

4-acetyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is widely used in scientific research as a tool to study the GABA-A receptor. This compound acts as a positive allosteric modulator of the receptor, enhancing the binding of GABA and increasing the opening of the chloride ion channel. This results in an increase in inhibitory neurotransmission, leading to sedative, anxiolytic, and anticonvulsant effects.

特性

IUPAC Name

4-acetyl-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-11(21)20-10-16(22)19-15-8-7-13(18)9-14(15)17(20)12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKOWBSMVDHRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)NC2=C(C1C3=CC=CC=C3)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。